

4-iodo-1,3-dihydro-2H-indol-2-one chemical structure and properties

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Compound of Interest

Compound Name: **4-iodo-1,3-dihydro-2H-indol-2-one**

Cat. No.: **B171775**

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An In-depth Technical Guide to **4-iodo-1,3-dihydro-2H-indol-2-one**

Introduction

4-iodo-1,3-dihydro-2H-indol-2-one, also known as 4-iodooxindole, is a halogenated derivative of the oxindole core structure. The oxindole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds of significant biological and pharmaceutical importance.^{[1][2]} Derivatives of 1,3-dihydro-2H-indol-2-one are known to possess a wide array of biological activities, including antibacterial, antifungal, antitubercular, and anticonvulsant properties.^{[1][3]} The introduction of a halogen atom, such as iodine, onto the aromatic ring can significantly modulate the physicochemical properties and biological activity of the parent molecule, making **4-iodo-1,3-dihydro-2H-indol-2-one** a compound of interest for researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance.

Chemical Structure and Properties

The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered lactam (a cyclic amide) ring, with an iodine atom substituted at the 4th position of the benzene ring.

Caption: Chemical structure of **4-iodo-1,3-dihydro-2H-indol-2-one**.

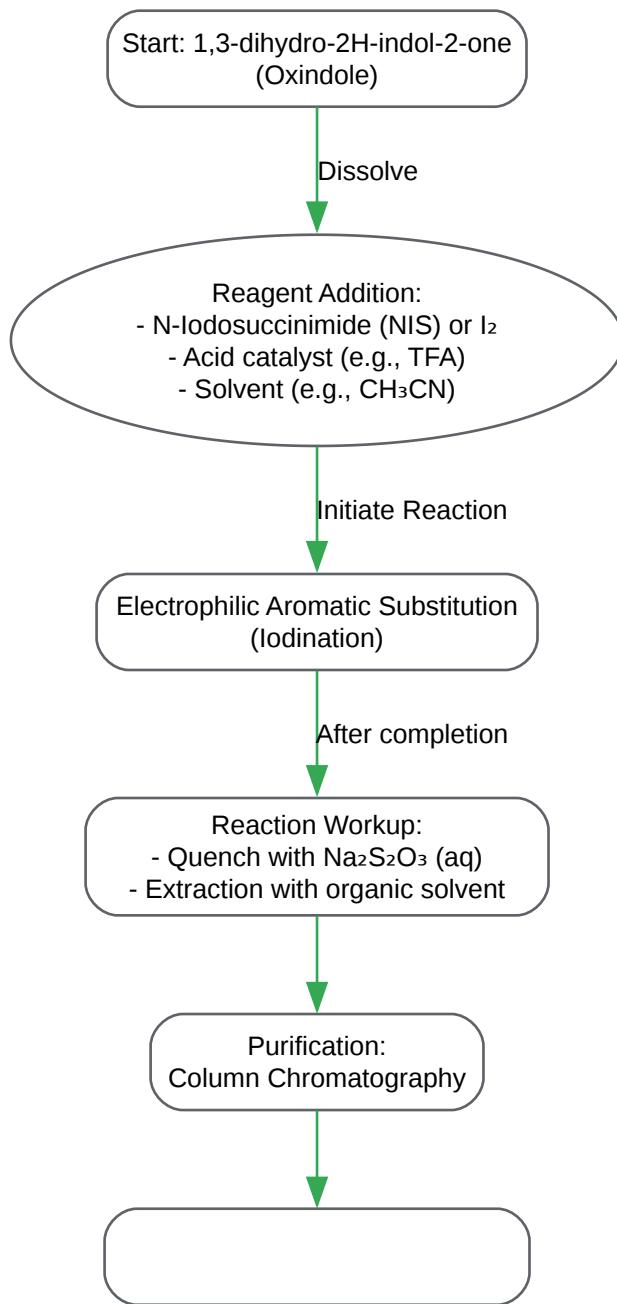
Physicochemical Properties

Quantitative experimental data for **4-iodo-1,3-dihydro-2H-indol-2-one** is not widely available in the cited literature. The table below summarizes the available information.

Property	Value	Source
IUPAC Name	4-iodo-1,3-dihydro-2H-indol-2-one	[4]
Synonyms	4-iodoindolin-2-one, 4-iodooxindole	[5]
CAS Number	179536-52-8	[5]
Chemical Formula	C ₈ H ₆ INO	[4] [5]
Molecular Weight	259.04 g/mol	[5]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Appearance	Solid (expected)	[5]

Synthesis

A specific, detailed experimental protocol for the synthesis of **4-iodo-1,3-dihydro-2H-indol-2-one** was not found in the surveyed literature. However, a plausible synthetic route can be proposed based on established methods for the iodination of aromatic compounds and the synthesis of indole derivatives. A common approach would involve the direct electrophilic iodination of the parent molecule, 1,3-dihydro-2H-indol-2-one (oxindole).



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Caption: Proposed workflow for the synthesis of **4-iodo-1,3-dihydro-2H-indol-2-one**.

Representative Experimental Protocol

The following protocol is a representative procedure adapted from general methods for the synthesis of iodo-aromatic compounds and functionalized indoles.^{[6][7]} This serves as a guideline and may require optimization.

Objective: To synthesize **4-iodo-1,3-dihydro-2H-indol-2-one** via electrophilic iodination of oxindole.

Materials:

- 1,3-dihydro-2H-indol-2-one (Oxindole)
- N-Iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Acetonitrile (CH_3CN), anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous acetonitrile.
- Add N-Iodosuccinimide (1.1 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add trifluoroacetic acid (0.2 eq) dropwise to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution to consume any unreacted iodine.

- Extract the aqueous mixture with ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure **4-iodo-1,3-dihydro-2H-indol-2-one**.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity and Potential Applications

While specific biological studies on **4-iodo-1,3-dihydro-2H-indol-2-one** are scarce in the available literature, the broader class of oxindole derivatives is well-established for its diverse pharmacological activities.[\[1\]](#)

- General Bioactivity: The 1,3-dihydro-2H-indol-2-one scaffold is a core component of many molecules with antitubercular, anti-HIV, fungicidal, and antibacterial properties.[\[1\]](#)
- Significance of Halogenation: The introduction of an iodine atom can enhance biological activity by increasing lipophilicity, which can improve cell membrane permeability. The iodine atom can also act as a site for further chemical modification or participate in halogen bonding, a key interaction in drug-receptor binding.
- Potential as a Synthetic Intermediate: Given its structure, **4-iodo-1,3-dihydro-2H-indol-2-one** is a valuable intermediate for synthesizing more complex molecules. The iodo-substituent can be readily replaced or coupled with other molecular fragments via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), allowing for the development of diverse chemical libraries for drug screening.[\[6\]](#)[\[8\]](#)

No specific signaling pathways involving **4-iodo-1,3-dihydro-2H-indol-2-one** have been reported. Research into its specific biological targets and mechanisms of action is required to elucidate its therapeutic potential.

Spectral Data

Detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, MS) for **4-iodo-1,3-dihydro-2H-indol-2-one** is not available in the searched literature. For characterization, researchers would typically acquire this data following synthesis. The expected spectral features would be consistent with the structure, showing characteristic peaks for the aromatic protons, the methylene (CH_2) group at position 3, the amide (NH) proton, and the carbonyl ($\text{C}=\text{O}$) group, along with the mass corresponding to the molecular formula $\text{C}_8\text{H}_6\text{INO}$. Spectral data for related iodo-indan and iodo-indole compounds can be found in the literature.[9][10]

Conclusion

4-iodo-1,3-dihydro-2H-indol-2-one is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct biological and physicochemical data are limited, its structural relationship to the pharmacologically active oxindole family suggests it is a promising candidate for further investigation. The presence of the iodine atom provides a versatile handle for synthetic elaboration, enabling its use in the creation of novel, complex molecules for drug discovery programs. Future research should focus on its synthesis, purification, and comprehensive evaluation of its biological properties to unlock its full potential.

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